3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate
Overview
Description
3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The compound’s interaction with its targets could lead to changes at the molecular level, potentially influencing cellular functions and processes .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Based on the known effects of thiazole derivatives, it can be inferred that the compound could potentially influence a range of cellular processes and functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate plays a significant role in biochemical reactions due to its strong cationic nature and good electrical conductivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound also interacts with proteins involved in cell signaling pathways, potentially affecting their function and downstream effects .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain bacterial cells by disrupting their cell wall synthesis. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can become toxic, leading to adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis of essential biomolecules, leading to a decrease in their levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context and the nature of the interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-chloroaniline with carbon disulfide and an oxidizing agent to form 5-chloro-2-methylbenzothiazole.
Quaternization: The benzothiazole derivative is then quaternized using a suitable alkylating agent, such as 1,3-propane sultone, under basic conditions to introduce the sulfonate group.
Hydration: The final step involves the hydration of the sulfonate derivative to obtain the hydrate form of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the sulfur and nitrogen atoms.
Scientific Research Applications
3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylbenzothiazole: Lacks the sulfonate group, making it less soluble in water.
2-Methylbenzothiazole: Lacks both the chloro and sulfonate groups, resulting in different chemical properties and reactivity.
3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate: The non-hydrate form of the compound.
Uniqueness
3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate is unique due to the presence of both the chloro and sulfonate groups, which confer distinct chemical properties and reactivity. The hydrate form also enhances its solubility in water, making it more suitable for biological and industrial applications.
Properties
IUPAC Name |
3-(5-chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S2.H2O/c1-8-13(5-2-6-18(14,15)16)10-7-9(12)3-4-11(10)17-8;/h3-4,7H,2,5-6H2,1H3;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAKBQSRGFKFRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-].O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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